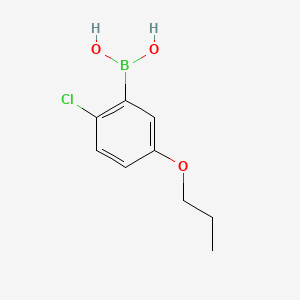

2-CHLORO-5-PROPOXYPHENYLBORONIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-CHLORO-5-PROPOXYPHENYLBORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the second position and a propoxy group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-propoxyphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually carried out in an organic solvent such as tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

2-CHLORO-5-PROPOXYPHENYLBORONIC ACID has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki–Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Potential use in drug discovery and development due to its ability to form stable carbon-carbon bonds.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- (2-Chlorophenyl)boronic acid

- (5-Propoxyphenyl)boronic acid

Comparison: 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID is unique due to the presence of both chlorine and propoxy substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-Chloro-5-propoxyphenylboronic acid (2C5PPA) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and environmental biotechnology. This article reviews the biological activity of 2C5PPA, focusing on its mechanisms of action, degradation pathways, and relevant case studies.

- Molecular Formula : C9H12BClO3

- Molecular Weight : 214.5 g/mol

- Melting Point : 92-97 °C

2C5PPA exhibits various biological activities primarily through its interactions with cellular pathways:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This inhibition can affect various metabolic pathways, including those involved in cancer progression and bacterial resistance mechanisms.

- Antimicrobial Activity : Research indicates that 2C5PPA can enhance the efficacy of antibiotics against resistant strains of bacteria, such as Staphylococcus aureus. This is particularly relevant in the context of increasing antibiotic resistance, where compounds like 2C5PPA may serve as efflux pump inhibitors, thereby increasing the intracellular concentration of antibiotics .

- Biodegradation : Studies have shown that certain bacterial strains can utilize 2C5PPA as a carbon and nitrogen source. For instance, Cupriavidus sp. strain CNP-8 has been identified to degrade 2C5PPA via specific metabolic pathways, indicating its potential role in bioremediation processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2C5PPA:

Case Study 1: Biodegradation in Environmental Microbiology

A study conducted on the degradation kinetics of 2C5PPA by Cupriavidus sp. strain CNP-8 revealed that this strain could completely degrade concentrations up to 0.4 mM within 42 hours. The study utilized a modified Gompertz model to characterize the degradation process, highlighting a maximum biodegradation rate of 21.2 ± 2.3 μM/h at optimal concentrations .

Case Study 2: Antibiotic Synergism

Another significant investigation focused on the synergistic effects of 2C5PPA when combined with ciprofloxacin against resistant S. aureus strains. The results indicated that low concentrations of 2C5PPA (1.56–3.13 μg/mL) significantly enhanced the bactericidal activity of ciprofloxacin, suggesting its potential as an adjunct therapy in treating resistant infections .

Propriétés

IUPAC Name |

(2-chloro-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCYRXLLDQAMRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681652 |

Source

|

| Record name | (2-Chloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-14-1 |

Source

|

| Record name | (2-Chloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.